molecular formula C6H7BO4S B2642626 3-(Methoxycarbonyl)thiophene-2-boronic acid CAS No. 1310383-30-2

3-(Methoxycarbonyl)thiophene-2-boronic acid

Cat. No.: B2642626
CAS No.: 1310383-30-2
M. Wt: 185.99
InChI Key: OCLHCOLQTGDYLB-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)thiophene-2-boronic acid is an organoboron compound that features a boronic acid group attached to a thiophene ring substituted with a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Methoxycarbonyl)thiophene-2-boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation, where a halogenated thiophene is reacted with a diboron compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized for large-scale production to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the methoxycarbonyl group directs the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, water).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether, often in the presence of a Lewis acid catalyst.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)thiophene-2-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)thiophene-2-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxythiophene-2-boronic acid: Similar structure but lacks the methoxycarbonyl group.

    4-Methoxycarbonylphenylboronic acid: Contains a phenyl ring instead of a thiophene ring.

    Thiophene-2-boronic acid: Lacks the methoxycarbonyl group.

Uniqueness

3-(Methoxycarbonyl)thiophene-2-boronic acid is unique due to the presence of both the boronic acid and methoxycarbonyl groups, which provide distinct reactivity and functionalization options. The methoxycarbonyl group can influence the electronic properties of the thiophene ring, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

(3-methoxycarbonylthiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c1-11-6(8)4-2-3-12-5(4)7(9)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLHCOLQTGDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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